molecular formula C12H14FN5O B278280 N-(2-butyl-2H-tetraazol-5-yl)-2-fluorobenzamide

N-(2-butyl-2H-tetraazol-5-yl)-2-fluorobenzamide

Cat. No.: B278280
M. Wt: 263.27 g/mol
InChI Key: RSNOVVANMXDPNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-butyl-2H-tetraazol-5-yl)-2-fluorobenzamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrazole ring, which is known for its stability and ability to participate in various chemical reactions, making it a valuable component in pharmaceuticals and other chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-butyl-2H-tetraazol-5-yl)-2-fluorobenzamide typically involves the formation of the tetrazole ring followed by its attachment to the fluorobenzamide moiety. One common method involves the cyclization of a suitable precursor with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-butyl-2H-tetraazol-5-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the tetrazole ring or the fluorobenzamide moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorine or tetrazole sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(2-butyl-2H-tetraazol-5-yl)-2-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-butyl-2H-tetraazol-5-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxyl groups, allowing it to bind to enzymes and receptors in a manner similar to natural substrates. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-butyl-2H-tetrazol-5-yl)-2,2-diphenylacetamide
  • N-(2-butyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide
  • N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-4-nitrobenzamide

Uniqueness

N-(2-butyl-2H-tetraazol-5-yl)-2-fluorobenzamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14FN5O

Molecular Weight

263.27 g/mol

IUPAC Name

N-(2-butyltetrazol-5-yl)-2-fluorobenzamide

InChI

InChI=1S/C12H14FN5O/c1-2-3-8-18-16-12(15-17-18)14-11(19)9-6-4-5-7-10(9)13/h4-7H,2-3,8H2,1H3,(H,14,16,19)

InChI Key

RSNOVVANMXDPNK-UHFFFAOYSA-N

SMILES

CCCCN1N=C(N=N1)NC(=O)C2=CC=CC=C2F

Canonical SMILES

CCCCN1N=C(N=N1)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

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